molecular formula C19H15N3O2 B4429068 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No. B4429068
M. Wt: 317.3 g/mol
InChI Key: AOCZRTXNBRICQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, also known as PDP, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has been shown to have promising biological activities, and its synthesis and mechanism of action have been extensively studied.

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of neurotransmitters. This compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine in the brain. This leads to increased levels of acetylcholine, which can improve cognitive function. This compound has also been shown to inhibit monoamine oxidase, which is involved in the breakdown of dopamine, norepinephrine, and serotonin. This can lead to increased levels of these neurotransmitters, which can improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that this compound can improve cognitive function and reduce symptoms of depression in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one in lab experiments is its ability to modulate multiple targets. This can lead to more effective treatments for neurodegenerative diseases and depression. However, one limitation of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, and further research is needed to determine the optimal dose for therapeutic use.

Future Directions

There are several future directions for research on 4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of this compound's potential therapeutic effects in human clinical trials. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in drug discovery.

Scientific Research Applications

4-(3-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has been shown to have potential applications in drug discovery due to its ability to modulate various biological targets. Studies have demonstrated that this compound can inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play important roles in the regulation of neurotransmitters, and their inhibition can lead to therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-15-9-5-6-13(12-15)16-10-11-20-18-17(16)19(23)22(21-18)14-7-3-2-4-8-14/h2-12H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCZRTXNBRICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=NC=C2)NN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326092
Record name 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

896667-43-9
Record name 4-(3-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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